molecular formula C14H13Cl2N3O2 B5065421 4-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylbutanamide

4-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylbutanamide

Cat. No.: B5065421
M. Wt: 326.2 g/mol
InChI Key: NXTLSXDRGJETNY-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N-pyrimidin-2-ylbutanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a pyrimidinyl butanamide moiety. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylbutanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives under specific conditions. The process begins with the chlorination of phenol to produce 2,4-dichlorophenol. This intermediate is then reacted with butyric acid derivatives in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N-pyrimidin-2-ylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N-pyrimidin-2-ylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Used in the formulation of herbicides and pesticides

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylbutanamide involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound affects various pathways, including the regulation of gene expression related to auxin response .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms.

    Mecoprop (MCPP): A phenoxy herbicide with a methyl group substitution

Uniqueness

4-(2,4-Dichlorophenoxy)-N-pyrimidin-2-ylbutanamide is unique due to its specific structural configuration, which imparts distinct herbicidal properties. Its pyrimidinyl butanamide moiety differentiates it from other phenoxy herbicides, providing unique interactions with molecular targets and pathways in plants .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O2/c15-10-4-5-12(11(16)9-10)21-8-1-3-13(20)19-14-17-6-2-7-18-14/h2,4-7,9H,1,3,8H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTLSXDRGJETNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330347
Record name 4-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314053-83-3
Record name 4-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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